
potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentenone core with multiple substituents, including hydroxy, methylbutanoyl, and methylpentanoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including aldol condensation, esterification, and cyclization. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The substituents on the cyclopentenone ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential therapeutic uses.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and products.
Mechanism of Action
The mechanism of action of potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate: shares similarities with other cyclopentenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H33KO5 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate |
InChI |
InChI=1S/C21H34O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,25-26H,7-11H2,1-6H3;/q;+1/p-1/t15-,21+;/m0./s1 |
InChI Key |
GSYUJDSXIXKQIB-QWABXWKJSA-M |
Isomeric SMILES |
CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |
Canonical SMILES |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


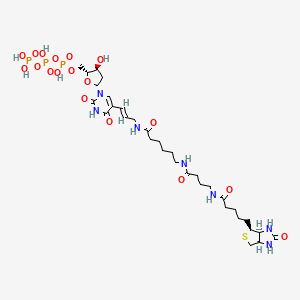
![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)
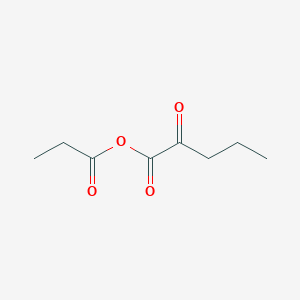
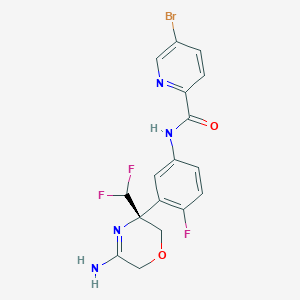
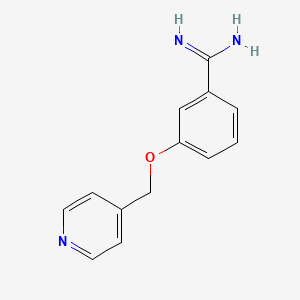
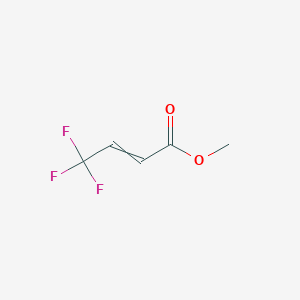
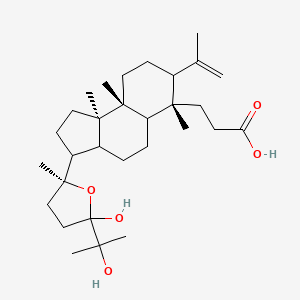
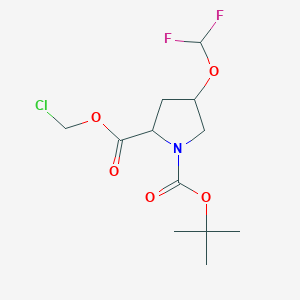
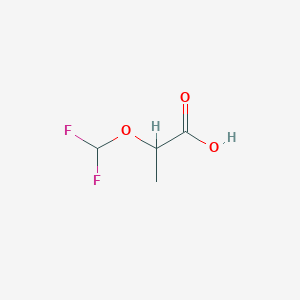
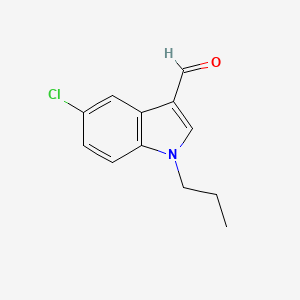
![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)
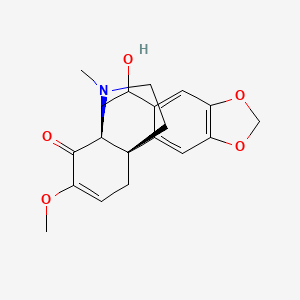
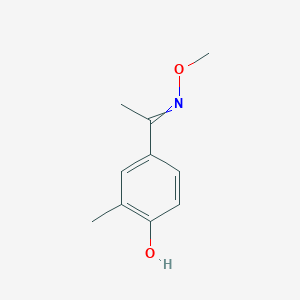
![2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide](/img/structure/B12432468.png)
